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Compound of Interest

Compound Name: P-gp inhibitor 29

Cat. No.: B15571126

P-gp inhibitor 29 targets a putative allosteric binding site located in the N-terminal half of the
P-glycoprotein.[1] This site is situated near the interface of the two nucleotide-binding domains
(NBDs) but is significantly outside of the ATP-binding sites.[1] Computational docking studies,
using a P-gp structural model based on the Sav1866 crystal structure, have elucidated the
binding pose of compound 29.[1]

The inhibitor is hypothesized to function as a non-competitive inhibitor of ATP binding.[1] This is
supported by evidence showing that it inhibits both basal and transport-substrate stimulated
ATP hydrolysis activities of purified P-gp, indicating a direct interaction with the energy-
harvesting steps of substrate pumping.[1] The binding of compound 29 to this allosteric site is
thought to modulate the conformational changes necessary for substrate transport and ATP
hydrolysis, thereby inhibiting the pump's function.

Structure-Activity Relationship and Optimization

The discovery of compound 29 was the result of computationally accelerated drug discovery
efforts targeting the NBDs of P-gp.[2] Structure-based rational design guided the optimization
of compound 29. It was hypothesized that increasing the size and hydrophobicity of one end of
the molecule would allow it to better fill a large hydrophobic pocket within the binding site, thus
increasing binding affinity.[1] This region of the binding site is where the cyclopropyl group of
the parent compound 29 interacts.[1]

This led to the synthesis and evaluation of several variants of compound 29. These variants
were designed to have improved efficacy in reversing multidrug resistance (MDR) in cancer
cells that overexpress P-gp.[1]
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Quantitative Data Summary

The following tables summarize the available quantitative data for P-gp inhibitor 29 and its

variants from cell-based and biochemical assays.

Table 1: Cellular Activity of Compound 29 Variants in DU145TXR Cells

Relative Calcein Resensitization to
Compound Accumulation (compared Paclitaxel (compared to
to parental compound 29) parental compound 29)

29 (Parental) Baseline Baseline

Marginally better at lower

216 Lower )

concentrations

Better at all concentrations
227 Lower

tested

Better at all concentrations
231 Lower

tested

Better at all concentrations
541 Lower

tested

_ _ Better at all concentrations

551 Marginally higher

tested

Data extracted from a study on optimizing targeted inhibitors of P-glycoprotein. The study
indicated that lower calcein accumulation in this specific assay format was correlated with
increased P-gp inhibition by the variants compared to the parental compound 29. Variants 227,
231, 541, and 551 were more effective at re-sensitizing multidrug-resistant cells to paclitaxel

than the original compound 29.[1]

Experimental Protocols

A combination of computational and experimental techniques was employed to identify,
characterize, and optimize P-gp inhibitor 29.
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Computational Docking

o Protein Model: A structural model of human P-gp was used, which was based on the X-ray
crystal structure of the bacterial ABC transporter Sav1866 (PDB accession: 2HYD).[1]

e Docking Software: The specific docking software is not mentioned in the provided text, but
the process involved using a target box that encompassed the putative allosteric site on P-

gp.[1]

e Screening Process: A library of molecules was computationally screened for their potential
binding affinity to the allosteric site on P-gp.[1] A counterscreening step was performed to
select against compounds with high predicted interaction affinities for the drug-binding
domains of P-gp to reduce the likelihood of the inhibitors being pump substrates themselves.

[1]

Chemical Synthesis of Compound 29 Variants

o Retrosynthetic Analysis: A central retrosynthetic disconnection of a carbon—sulfur bond in
compound 29 was utilized for the virtual and actual synthesis of its variants.[1]

o Rational Design: Structure-based rational design and visual inspection of the putative
binding site of compound 29 on P-gp guided the synthesis of derivatives with varied
structural and physicochemical properties.[1]

Cell-Based Assays

e Calcein AM Accumulation Assay: This assay was used to assess the P-gp inhibitory activity
of compound 29 and its variants in a multidrug-resistant prostate cancer cell line
(DU145TXR) that overexpresses P-gp.[1] Calcein AM is a non-fluorescent, lipophilic
compound that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by
esterases into the fluorescent and membrane-impermeable calcein. As Calcein AM is a
substrate of P-gp, its accumulation inside the cells is inversely proportional to P-gp activity.

o Chemosensitization Assay: The ability of the inhibitors to reverse MDR was evaluated by
treating P-gp-overexpressing cancer cells (DU145TXR) with a chemotherapeutic agent
(paclitaxel) in the presence or absence of the inhibitors.[1] Cell viability was measured to
determine the extent of resensitization.
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Biochemical Assays

o P-gp ATPase Activity Assay: The effect of the inhibitors on the ATP hydrolysis activity of
purified P-gp was measured. These assays were conducted in the presence and absence of
a transport substrate to determine the impact on both basal and substrate-stimulated ATPase

activity.[1]

Visualizations

The following diagrams illustrate the computational workflow and the proposed mechanism of

action for P-gp inhibitor 29.
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Computational workflow for the discovery and optimization of P-gp inhibitor 29.
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Proposed allosteric inhibition mechanism of P-gp by compound 29.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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